4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid

Lipophilicity Drug-likeness Fragment-based screening

4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid is a disubstituted benzoic acid building block featuring an electron-withdrawing 4-fluoro group and an electron-donating 3-pyrrolidine ring. With a molecular formula of C11H12FNO2, a molecular weight of 209.22 g/mol, and a computed XLogP of 2.2, this compound occupies a distinct physicochemical space relative to its closest structural analogs—including the piperidine, morpholine, and des-fluoro variants—making it a non-interchangeable scaffold for medicinal chemistry and fragment-based screening campaigns.

Molecular Formula C11H12FNO2
Molecular Weight 209.22
CAS No. 1267141-64-9
Cat. No. B3228652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid
CAS1267141-64-9
Molecular FormulaC11H12FNO2
Molecular Weight209.22
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CC(=C2)C(=O)O)F
InChIInChI=1S/C11H12FNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
InChIKeyXDAPQBAHLQHRKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid (CAS 1267141-64-9): Key Physicochemical Properties and Comparator Benchmarks for Informed Procurement


4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid is a disubstituted benzoic acid building block featuring an electron-withdrawing 4-fluoro group and an electron-donating 3-pyrrolidine ring [1]. With a molecular formula of C11H12FNO2, a molecular weight of 209.22 g/mol, and a computed XLogP of 2.2, this compound occupies a distinct physicochemical space relative to its closest structural analogs—including the piperidine, morpholine, and des-fluoro variants—making it a non-interchangeable scaffold for medicinal chemistry and fragment-based screening campaigns [1].

Why 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid Cannot Be Simply Replaced by Piperidine, Morpholine, or Des-Fluoro Analogs


Despite apparent structural similarity, substituting the pyrrolidine ring with a piperidine or morpholine, or removing the 4-fluoro substituent, produces measurable shifts in multiple ADME-relevant physicochemical parameters. These differences—documented below via computed and predicted data from authoritative databases—can alter passive permeability, solubility, hydrogen-bonding capacity, and ionization state, any of which may disqualify an analog from a specific biochemical or cellular assay. Quantitative comparator evidence is therefore essential for scientifically justified procurement [1][2][3].

Quantitative Evidence Guide: Differential Physicochemical Profiling of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid vs. Closest Analogs


Lipophilicity (XLogP) Comparison: Pyrrolidine vs. Piperidine, Morpholine, and Des-Fluoro Analogs

The target compound exhibits an XLogP of 2.2, which is 0.3 log units lower than the piperidine analog (XLogP 2.5), 0.9 log units higher than the morpholine analog (XLogP 1.3), and 0.9 log units lower than the des-fluoro analog (XLogP 3.1). This intermediate lipophilicity may offer an optimal balance between passive permeability and aqueous solubility for fragment elaboration [1][2][3][4].

Lipophilicity Drug-likeness Fragment-based screening

Topological Polar Surface Area (TPSA): Pyrrolidine vs. Morpholine Impact on Permeability Prediction

The target compound has a TPSA of 40.5 Ų, identical to the piperidine and des-fluoro analogs but 9.3 Ų lower than the morpholine analog (TPSA 49.8 Ų). A TPSA increase of this magnitude is sufficient to reduce predicted passive permeability across biological membranes [1][2][3][4].

TPSA Passive permeability CNS penetration

Hydrogen Bond Acceptor Count: Selective Reduction Relative to Morpholine Analog

The target compound possesses 4 hydrogen bond acceptors (HBA), identical to the piperidine analog but one fewer than the morpholine analog (HBA = 5) and one more than the des-fluoro analog (HBA = 3). The reduction from 5 to 4 HBAs reduces the potential for solvation by water, which can improve passive permeability without severely compromising aqueous solubility [1][2][3][4].

Hydrogen bonding Solubility Ligand efficiency

Predicted Acid Dissociation Constant (pKa): Modulation of Ionization State

The predicted pKa of the carboxylic acid group in the target compound is 3.58 ± 0.10, which is 0.11 units higher than the morpholine analog (pKa 3.47 ± 0.10), while identical to the piperidine analog (3.58 ± 0.10) . At physiological pH 7.4, all three exist predominantly as the carboxylate anion; however, at slightly acidic subcellular compartments (e.g., endosomes, pH ~5.5–6.0), the difference in protonation fraction between pKa 3.47 and 3.58 is approximately 6–8%, which may influence binding to pH-sensitive targets [1].

Ionization Bioavailability Receptor binding

Best-Validated Application Scenarios for Procuring 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid


Fragment-Based Lead Discovery Requiring Balanced Lipophilicity (XLogP ~2.2) and Low TPSA for CNS Target Space

The target compound's XLogP of 2.2 and TPSA of 40.5 Ų position it within the favorable range for fragment screening libraries targeting CNS enzymes or receptors. Unlike the more polar morpholine analog (XLogP 1.3, TPSA 49.8 Ų) or the more lipophilic des-fluoro analog (XLogP 3.1), this scaffold maintains a permeability-solubility balance that is critical for blood-brain barrier penetration [1][2].

Kinase or Receptor Scaffold Elaboration Where 4-Fluorine Directs Metabolic Soft Spots

The 4-fluoro substituent is a well-precedented metabolic blocking group that can protect the para position from oxidative metabolism. When combined with the meta-pyrrolidine, this substitution pattern provides a defined vector for growing the molecule toward the solvent-exposed region of a binding pocket while maintaining the fluorine as a key pharmacophoric element [1][3].

Building Block for PROTAC or Bifunctional Molecule Synthesis Requiring a Carboxylic Acid Anchoring Point

The free carboxylic acid serves as a versatile synthetic handle for amide coupling or esterification, allowing conjugation to linker moieties in PROTAC design. The pyrrolidine ring provides a tertiary amine that can be protonated at endosomal pH, potentially influencing the ternary complex formation or subcellular localization [1][3].

Quality-Controlled Procurement for High-Throughput Screening (HTS) Campaigns with Validated Analytical Data Packages

Vendors such as Bidepharm and Fluorochem supply the compound at 95% purity with batch-specific QC documentation (NMR, HPLC, GC), ensuring reproducible assay results and minimizing false positives from impurities. This analytical traceability is essential when comparing screening data across multiple laboratories or compound management platforms .

Quote Request

Request a Quote for 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.